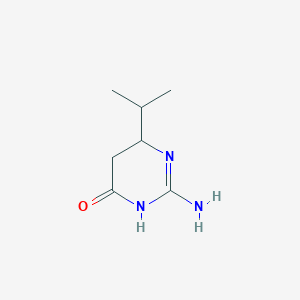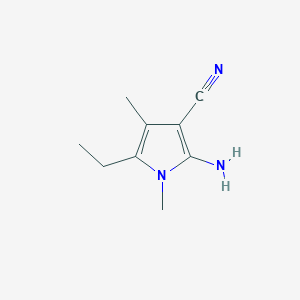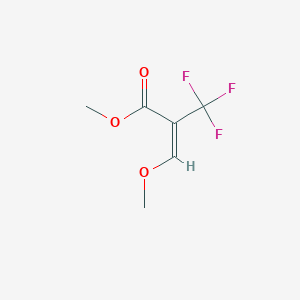
Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of 3-methylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules with potential therapeutic applications.
Medicine: It is involved in the development of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl pyrazole-4-carboxylate: Similar in structure but lacks the methyl group at the 3-position.
1H-Pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of an ester.
N-Methylpyrazole-4-carboxamide: Contains an amide group instead of an ester
Uniqueness
Ethyl 3-methyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester and methyl group at the 3-position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
ethyl 5-methyl-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-3-11-7(10)6-4-8-9-5(6)2;/h4H,3H2,1-2H3,(H,8,9);1H |
Clave InChI |
QGWAJVGEPAIYEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


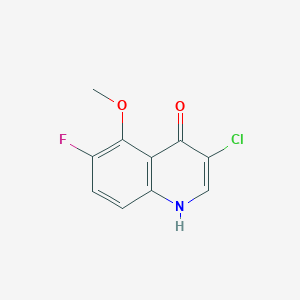
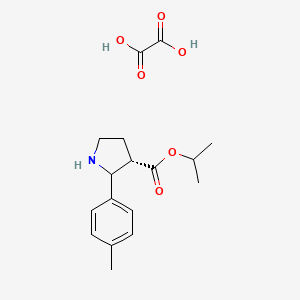
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
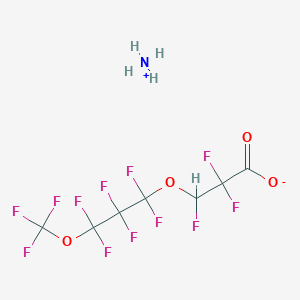
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
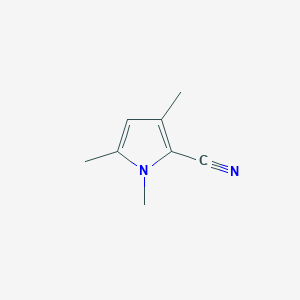

![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)

